molecular formula C13H12ClNO2 B8076336 3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine

3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine

Cat. No.: B8076336
M. Wt: 249.69 g/mol
InChI Key: INMPAFRJLIEIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 2-position, and a 4-methoxyphenyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of reduced derivatives.

Scientific Research Applications

3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methoxy-5-(4-methoxyphenyl)pyridine
  • 3-Chloro-2-methoxy-4-(4-methoxyphenyl)pyridine
  • 3-Chloro-2-methoxy-5-(3-methoxyphenyl)pyridine

Uniqueness

3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. The presence of both chloro and methoxy groups at specific positions can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-chloro-2-methoxy-5-(4-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-11-5-3-9(4-6-11)10-7-12(14)13(17-2)15-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMPAFRJLIEIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.